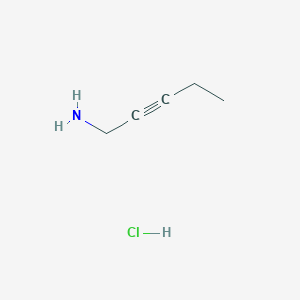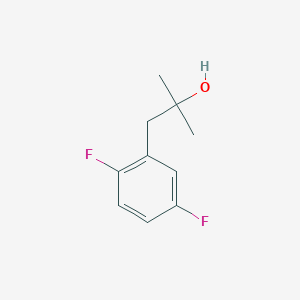
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is a chiral diamine compound with two methyl groups attached to the nitrogen atoms at the 1 and 3 positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of N1,N3-dimethylcyclohexane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to consistent product quality. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone or imine derivatives.
Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or imines, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted diamine derivatives.
科学的研究の応用
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, with specific properties tailored for various applications.
作用機序
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
類似化合物との比較
Similar Compounds
(1S,3S)-N1,N3-dimethylcyclohexane-1,3-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities due to its stereochemistry.
Cyclohexane-1,3-diamine: Lacks the methyl groups, resulting in different reactivity and applications.
N1,N3-dimethylcyclohexane-1,3-dione: The diketone precursor used in the synthesis of the diamine.
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its chiral nature and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs and materials.
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
YDFDTKKXMZRNHR-HTQZYQBOSA-N |
異性体SMILES |
CN[C@@H]1CCC[C@H](C1)NC |
正規SMILES |
CNC1CCCC(C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


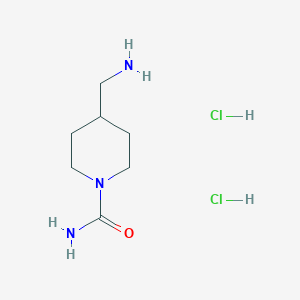
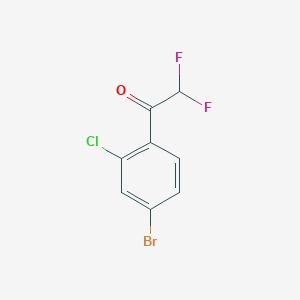


![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
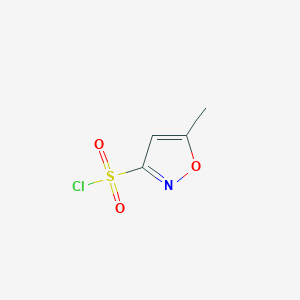
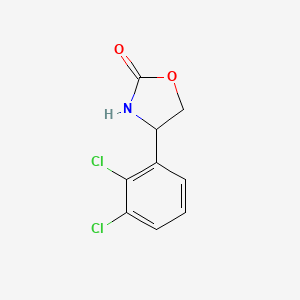
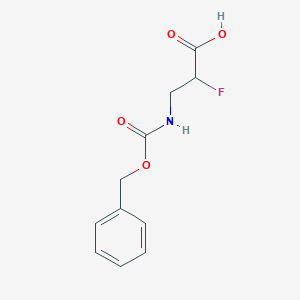
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
